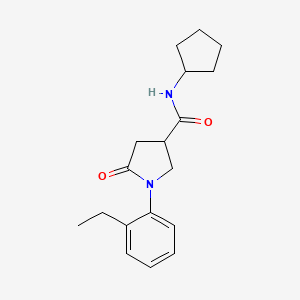![molecular formula C17H20N2O B4723111 N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)
N-[3-(3-methylphenyl)propyl]-N'-phenylurea
説明
N-[3-(3-methylphenyl)propyl]-N'-phenylurea, commonly known as Fluridone, is a synthetic herbicide that has been widely used in agriculture and aquatic ecosystems. It was first synthesized in the 1960s and has since been used to control the growth of various aquatic weeds and algae. Fluridone works by inhibiting the synthesis of carotenoids, which are essential pigments for plant growth.
作用機序
Fluridone works by inhibiting the synthesis of carotenoids, which are essential pigments for plant growth. Carotenoids are involved in photosynthesis and protect plants from oxidative stress. Fluridone inhibits the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. This leads to a decrease in the synthesis of carotenoids and ultimately the death of the plant.
Biochemical and Physiological Effects:
Fluridone has been shown to have a number of biochemical and physiological effects on plants and algae. In addition to inhibiting carotenoid synthesis, Fluridone has been shown to inhibit the synthesis of other pigments, such as chlorophyll and phycobiliproteins. This leads to a decrease in photosynthetic activity and ultimately the death of the plant or algae. Fluridone has also been shown to induce oxidative stress in plants and algae, leading to cell death.
実験室実験の利点と制限
Fluridone has a number of advantages for lab experiments. It is a highly effective herbicide, with low toxicity to humans and animals. It is also relatively easy to synthesize and purify. However, Fluridone has a number of limitations for lab experiments. It is not selective in its mode of action, meaning that it can affect both target and non-target species. It can also be difficult to control the concentration of Fluridone in aquatic systems, which can affect the efficacy of the herbicide.
将来の方向性
There are a number of future directions for research on Fluridone. One area of research is the development of more selective herbicides that target specific species of plants and algae. Another area of research is the development of more effective methods for controlling the concentration of Fluridone in aquatic systems. Finally, there is a need for further research on the potential applications of Fluridone in the treatment of various diseases, including cancer and malaria.
Conclusion:
In conclusion, Fluridone is a synthetic herbicide that has been widely used in agriculture and aquatic ecosystems. It works by inhibiting the synthesis of carotenoids, leading to the death of plants and algae. Fluridone has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on Fluridone, including the development of more selective herbicides and the investigation of its potential applications in the treatment of various diseases.
科学的研究の応用
Fluridone has been extensively studied for its applications in the control of aquatic weeds and algae. It has been used to control the growth of various species of algae, including cyanobacteria, green algae, and diatoms. Fluridone has also been used to control the growth of invasive aquatic plants, such as hydrilla and Eurasian watermilfoil. In addition to its use in agriculture, Fluridone has been studied for its potential applications in the treatment of various diseases, including cancer and malaria.
特性
IUPAC Name |
1-[3-(3-methylphenyl)propyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-7-5-8-15(13-14)9-6-12-18-17(20)19-16-10-3-2-4-11-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGDABLIIZUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4723053.png)
![N'-[(4-biphenylyloxy)acetyl]-3-bromo-4-methoxybenzohydrazide](/img/structure/B4723061.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723062.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![butyl 4-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4723081.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)

![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)
![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)
